molecular formula C18H23NO2 B079537 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine CAS No. 418789-66-9

2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine

Cat. No. B079537
M. Wt: 285.4 g/mol
InChI Key: ORRLQZXGGQWUGA-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine is a chemical compound that has gained attention in scientific research. This compound belongs to the class of psychoactive substances and has been studied for its various properties and effects.

Synthesis Analysis

The synthesis of this compound, as well as related substances, has been a subject of research. For example, a study by Uchiyama, Kikura-Hanajiri, and Hakamatsuka (2015) identifies similar psychoactive substances, highlighting the methodologies used in their identification, which may include liquid chromatography–mass spectrometry (LC–MS) and gas chromatography–mass spectrometry (GC–MS) analyses (Uchiyama, Kikura-Hanajiri, & Hakamatsuka, 2015).

Molecular Structure Analysis

Investigations into the molecular structure of such compounds involve various spectroscopic techniques. For example, the study by Shevyrin et al. (2016) discusses the identification and structure elucidation of a new compound in the NBOMe series, which is structurally similar to 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine, using techniques like GC/MS and nuclear magnetic resonance spectroscopy (Shevyrin et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are complex. Research by Yoon et al. (2019) provides insights into the cardiotoxicity of similar compounds, indicating potential harmful interactions with biological systems (Yoon et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and phase behaviors, can be studied using techniques like X-ray crystallography and Fourier transform infrared (FT-IR) spectroscopy. A study by Dunkers, Zárate, and Ishida (1996) on a related compound discusses the hydrogen-bonding characteristics and physical properties, providing a template for understanding similar substances (Dunkers, Zárate, & Ishida, 1996).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are critical in understanding the behavior of these compounds. The study by Lum et al. (2016) provides insights into the identification and analysis of related compounds, highlighting the importance of understanding their chemical nature for forensic and scientific purposes (Lum et al., 2016).

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Research on the metabolism of NBOMe compounds, which are structurally related to "2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine," has identified key cytochrome P450 enzymes involved in their biotransformation. These studies revealed that CYP3A4 and CYP2D6 are major enzymes catalyzing the metabolism of 25I-NBOMe and 25I-NBOH, respectively, highlighting the risk of drug-drug interactions with inhibitors of these enzymes (Nielsen et al., 2017).

Pharmacological Effects

  • The neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including compounds structurally similar to the subject compound, has been studied, demonstrating high potency as agonists at 5-HT2A receptors. These findings support their classification within the group of substances with hallucinogenic activity, highlighting a biochemical pharmacology consistent with their reported effects in humans (Eshleman et al., 2018).

Toxicological Studies

  • Several studies have explored the toxicological aspects of NBOMe derivatives, focusing on their severe toxicity and potential for causing adverse effects, including cardiotoxicity. Research indicates that compounds like 25D-NBOMe and 25C-NBOMe can induce cardiac issues, as evidenced by prolonged QT intervals in rat models and inhibition of potassium channels in vitro, suggesting potential risks associated with their use (Yoon et al., 2019).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14-4-6-16(7-5-14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3/h4-9,12,19H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRLQZXGGQWUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366389
Record name 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine

CAS RN

418789-66-9
Record name 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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